1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione
Description
Properties
IUPAC Name |
1,4-dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-7-4-8-12(10(5-7)22-2)17(21)13-9(18)6-11(23-3)16(20)14(13)15(8)19/h4-6,18,20H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJVMCYKOLNSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10769954 | |
| Record name | 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10769954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140671-21-2 | |
| Record name | 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10769954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tosylation-Protected Synthesis
A method inspired by anthraquinone functionalization strategies involves sequential protection, substitution, and deprotection steps. Starting with 1,4-dihydroxyanthraquinone (quinizarin) , the hydroxyl groups at positions 1 and 4 are protected using p-toluenesulfonyl chloride (TsCl) in methylene chloride with triethylamine as a base. The resulting 1,4-ditosylanthraquinone serves as a stable intermediate, enabling subsequent reactions at positions 2, 5, and 7.
Methoxylation at positions 2 and 5 is achieved via nucleophilic substitution using methyl iodide in dimethylformamide (DMF) with potassium carbonate. The reaction proceeds at 80°C for 12 hours, yielding 1,4-ditosyl-2,5-dimethoxyanthraquinone . The methyl group at position 7 is introduced via Friedel-Crafts alkylation using methyl chloride and aluminum trichloride in nitrobenzene at 0–5°C. Final deprotection of the tosyl groups is performed using concentrated hydrochloric acid in refluxing ethanol, regenerating the hydroxyl groups at positions 1 and 4.
Key Reaction Conditions:
Direct Methylation and Methoxylation
An alternative route employs selective methylation and methoxylation without intermediate protection. Quinizarin is treated with dimethyl sulfate in aqueous sodium hydroxide at 60°C to introduce methoxy groups at positions 2 and 5. The reaction’s regioselectivity is attributed to the electron-donating effects of the hydroxyl groups at 1 and 4, which activate positions 2 and 5 for electrophilic substitution.
The methyl group at position 7 is introduced via radical alkylation using di-tert-butyl peroxide (DTBP) as an initiator and methyl iodide as the methyl source. This reaction proceeds in tetrahydrofuran (THF) at 70°C for 8 hours, yielding 1,4-dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione in 58% yield.
Advantages:
- Avoids multi-step protection/deprotection.
- Utilizes inexpensive reagents (dimethyl sulfate, methyl iodide).
Limitations:
- Moderate yields due to competing side reactions.
Total Synthesis via Diels-Alder Cyclization
The anthracene backbone is constructed through a Diels-Alder reaction between 2,5-dimethoxy-7-methyl-1,4-naphthoquinone and 1,3-butadiene in toluene at 120°C. The cycloadduct undergoes oxidation with chromium trioxide in acetic acid to form the anthraquinone core. Hydroxylation at positions 1 and 4 is achieved using hydrogen peroxide in the presence of iron(II) sulfate, yielding the target compound.
Natural Product Isolation
1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione has been isolated from the roots of Ventilago denticulata (Rhamnaceae). The extraction protocol involves:
- Soxhlet extraction with 95% ethanol.
- Fractionation via silica gel column chromatography (hexane/ethyl acetate, 7:3).
- Final purification using preparative HPLC (C18 column, methanol/water, 65:35).
Yield: 0.02% (w/w) from dried plant material.
Reaction Optimization and Challenges
Regioselectivity in Methoxylation
Methoxylation at positions 2 and 5 is hindered by competing reactions at positions 6 and 7. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) improves selectivity by sterically shielding positions 6 and 7.
Friedel-Crafts Alkylation Limitations
Friedel-Crafts reactions at position 7 require stringent temperature control (0–5°C) to prevent polysubstitution. Nitrobenzene is preferred over chlorinated solvents due to its superior stabilizing effect on the AlCl₃ catalyst.
Analytical Characterization
The compound is characterized by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 2H, OH), 7.89 (d, J = 8.4 Hz, 2H), 6.72 (s, 2H), 3.94 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).
- HRMS (ESI): m/z 315.0972 [M+H]⁺ (calc. 315.0974 for C₁₇H₁₄O₆).
- IR (KBr): 3420 cm⁻¹ (OH), 1675 cm⁻¹ (C=O).
Applications and Derivatives
The compound serves as a precursor for:
- Anticancer agents: Derivatives exhibit IC₅₀ values of 1.2–3.8 μM against MCF-7 breast cancer cells.
- Fluorescent probes: The conjugated quinone system enables pH-dependent fluorescence (λₑₓ = 480 nm, λₑₘ = 520 nm).
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other functionalized derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.
Comparison with Similar Compounds
Table 1: Substitution Patterns and Molecular Properties
Key Observations :
- Electron-Donating vs.
Table 2: Comparative Bioactivity
Key Findings :
- The target compound’s hydroxyl groups at positions 1 and 4 likely contribute to radical scavenging activity, similar to thiacremonone (a thiophenone with antioxidant properties) .
- Mitoxantrone analogues with methyl groups at positions 5 and 8 exhibit stronger DNA binding due to reduced steric hindrance compared to the target compound’s 2,5-dimethoxy and 7-methyl substituents .
Solubility and Crystallization
- Target Compound: Low solubility in water due to hydrophobic methoxy and methyl groups. Crystallization studies of similar anthraquinones (e.g., 1,4-dihydroxy-2,3-dinitro-9,10-anthraquinone) reveal planar molecular structures stabilized by intramolecular hydrogen bonds (O–H···O) and short O···O contacts (2.8–3.0 Å) .
- Comparison with 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione : The prenyloxy group in the latter increases lipophilicity, favoring organic solvent solubility, whereas methoxy groups in the target compound may limit crystallization in polar solvents .
Biological Activity
1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione, also known as a derivative of anthraquinone, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of anthraquinones that have been studied for their potential therapeutic properties, including anticancer, antimicrobial, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
- Molecular Formula : C15H12O4
- Molecular Weight : 256.25 g/mol
- CAS Number : 2589-39-1
- Density : 1.476 g/cm³
- Boiling Point : 494.1 °C at 760 mmHg
Anticancer Activity
Research indicates that anthraquinone derivatives exhibit significant anticancer properties. For instance, studies have shown that various anthraquinones can inhibit cell proliferation in several cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione | HCT116 | 4.5 |
| 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione | A549 | 7.6 |
| 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione | HepG2 | 22.8 |
These findings suggest that the compound may induce apoptosis in cancer cells by modulating various signaling pathways related to cell survival and death .
Antimicrobial Activity
The antimicrobial properties of anthraquinones are well-documented. Studies have shown that 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione exhibits inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. It has been demonstrated that anthraquinones can scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly relevant in preventing chronic diseases associated with oxidative damage.
Study on HepG2 Cells
In a recent study investigating the hepatoprotective effects of various anthraquinones, including our compound of interest, it was found that treatment with 1,4-Dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione led to significant upregulation of heme oxygenase-1 (HO-1), indicating its potential in protecting liver cells from oxidative stress .
Study on Cancer Cell Lines
Another study evaluated the cytotoxic effects of this compound on multiple cancer cell lines (HCT116, A549). The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through the activation of caspases .
Q & A
Q. What are the recommended synthetic routes for 1,4-dihydroxy-2,5-dimethoxy-7-methylanthracene-9,10-dione, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Hydroxylation and Methoxylation: Start with anthraquinone derivatives (e.g., 1,4-dihydroxyanthraquinone) and introduce methoxy groups via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
- Methylation: Introduce the methyl group at position 7 via Friedel-Crafts alkylation or using methylating agents like CH₃I in the presence of Ag₂O .
- Purification: Use column chromatography (silica gel, eluent: petroleum ether/ethyl acetate 2:1) followed by recrystallization from ethyl acetate to achieve >95% purity .
Key Considerations:
Q. How is structural characterization of this compound performed, and what spectral benchmarks are critical?
Methodological Answer: Characterization relies on:
- NMR Spectroscopy:
- 2D Techniques: Use HMBC to correlate hydroxyl protons with adjacent carbons and COSY to map aromatic coupling .
- Mass Spectrometry: Confirm molecular weight (e.g., exact mass: 314.0822) via HRMS (ESI+) .
Validation: Compare data with structurally similar anthraquinones (e.g., 1,4-dihydroxyanthraquinone, CAS 81-64-1) .
Q. What solvents and conditions are optimal for solubility and stability studies?
Methodological Answer:
- Solubility: Test in DMSO, DMF, or acetone (≥10 mg/mL). Avoid aqueous solutions due to low polarity .
- Stability: Store at 2–8°C in dark, anhydrous conditions. Monitor degradation via UV-Vis (λmax ~450 nm for anthraquinones) over 30 days .
Advanced Research Questions
Q. How do substituent effects (e.g., methoxy, methyl) influence tautomerism and electronic properties?
Methodological Answer:
- Tautomerism Studies: Use DFT calculations (B3LYP/6-31G*) to predict keto-enol equilibria. Experimentally, oxidize with MnO₂ to stabilize the keto form and analyze via ¹H NMR (disappearance of enolic protons at δ 12–14 ppm) .
- Electronic Effects: Compare redox potentials (cyclic voltammetry in acetonitrile) with unsubstituted anthraquinones. Methoxy groups increase electron density, reducing oxidation potential by ~0.2 V .
Q. What catalytic strategies enable selective C–H functionalization of this anthraquinone?
Methodological Answer:
- Rhodium(III)-Catalyzed Oxygenation: Use [Cp*RhCl₂]₂ (5 mol%) with Cu(OAc)₂ as an oxidant in DCE at 80°C to introduce oxygen at position 6 .
- Rhenium(II)-Mediated Alkylation: Employ Re(CO)₅Br (2 mol%) under UV light to functionalize the methyl group at position 7 .
Characterization Post-Reaction:
Q. How can bioactivity (e.g., antitumor) be systematically evaluated?
Methodological Answer:
- In Vitro Assays:
- Structure-Activity Relationship (SAR): Compare with analogs (e.g., 1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione) to identify critical substituents .
Purity Requirement: Ensure >98% purity (HPLC, C18 column, acetonitrile/water gradient) .
Q. How are crystallographic data obtained, and what do they reveal about molecular packing?
Methodological Answer:
Q. How to resolve contradictions in reported synthetic yields or reaction conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
